3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-6-8-16(9-7-15)27(23,24)19-14-21-18-5-3-2-4-17(18)20(19)22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRRTRCYTUTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxybenzenesulfonyl group is then introduced through a sulfonation reaction, and the morpholine ring is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Synthetic Strategies and Key Precursors
The compound’s synthesis typically involves modular assembly of three components:
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Piperidine core : Functionalized at the 3-position with a pyrimidinyloxy group.
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Thiazole ring : Substituted at the 4-position with a phenyl group.
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Methanone bridge : Connects the piperidine and thiazole units.
Critical Reaction Steps
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Piperidine Functionalization :
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Nucleophilic substitution : 3-Hydroxypiperidine reacts with 2-chloro-4,6-dimethylpyrimidine under basic conditions (K₂CO₃, DMF, 80°C) to introduce the pyrimidinyloxy group .
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Protection/deprotection : Boc-protected intermediates (e.g., tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate) are used to prevent side reactions during subsequent steps .
-
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Thiazole Synthesis :
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Methanone Bridge Formation :
Pyrimidine Ring Modifications
The 4,6-dimethylpyrimidin-2-yl group undergoes regioselective electrophilic substitution:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4,6-dimethylpyrimidin-2-yl | 72% | |
| Halogenation | NBS, AIBN, CCl₄, reflux | 5-Bromo-4,6-dimethylpyrimidin-2-yl | 65% |
Thiazole Ring Reactivity
The 2-phenylthiazol-4-yl group participates in:
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Suzuki-Miyaura cross-coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the 5-position (toluene/H₂O/EtOH, 120°C microwave) .
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Oxidation : MnO₂ in CH₂Cl₂ selectively oxidizes the 4-methanone to a carboxylic acid (85% yield) .
Pd-Catalyzed Cyclizations
Piperidine-thiazole hybrids are synthesized via Pd-mediated 6-endo cyclization:
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Substrate : 1-(3-Aminopropyl)vinylarenes.
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Catalyst : [Rh(COD)(DPPB)]BF₄.
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Outcome : High-yield 3-arylpiperidines with enantioselectivity >90% .
Stability and Degradation Pathways
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Hydrolytic stability : The pyrimidinyloxy-piperidine bond undergoes hydrolysis under acidic conditions (pH <3, 50°C), forming 3-hydroxypiperidine and 4,6-dimethylpyrimidin-2-ol .
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Photodegradation : UV exposure (λ = 254nm) induces cleavage of the thiazole-phenyl bond, generating 2-phenylthiazole-4-carboxylic acid .
Comparative Reaction Efficiency
The table below summarizes optimal conditions for key transformations:
| Reaction | Catalyst/Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Mitsunobu coupling | DIAD, PPh₃ | 0°C → RT | 24h | 82% |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 120°C (MW) | 20min | 78% |
| Boc deprotection | TFA, CH₂Cl₂ | RT | 3h | 95% |
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinoline core substituted with a methoxybenzenesulfonyl group and a morpholine moiety. This unique structure contributes to its potential biological activity, making it a candidate for various applications in medicinal chemistry.
Scientific Research Applications
-
Medicinal Chemistry :
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The mechanism involves inhibition of bacterial growth through interaction with specific molecular targets .
- Cancer Research : The compound has shown promise as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential use in cancer therapies .
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Biological Studies :
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, which may modulate various biological pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.
- Drug Resistance Studies : Research into quinoline derivatives, including this compound, has focused on overcoming drug resistance in diseases such as malaria, highlighting its relevance in developing new treatments .
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Pharmacological Investigations :
- Anti-inflammatory Properties : The structural features of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Investigational New Drugs : Ongoing studies are evaluating the pharmacokinetics and safety profile of this compound for potential advancement into clinical trials .
Industrial Applications
-
Chemical Synthesis :
- This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique substituents allow for modifications that can lead to new derivatives with enhanced biological activities.
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Material Science :
- The compound's properties may be explored in developing new materials or as catalysts in chemical reactions, contributing to advancements in industrial chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxybenzenesulfonyl group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity. The morpholine ring contributes to the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline Derivatives
*Molecular weights calculated from empirical formulas where explicit data were unavailable.
Key Research Findings and Trends
Sulfonyl vs. Sulfanyl Groups: The sulfonyl group in the target compound and 3-(4-chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline enhances electrophilicity and protein-binding capacity compared to sulfanyl-containing analogues like 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid .
Morpholine vs.
Fluorine Substitution: 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline demonstrates how fluorine atoms can increase metabolic stability and bioavailability, a feature absent in the target compound .
Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (89%) compared to traditional Pd-catalyzed cross-coupling (e.g., ), highlighting the importance of reaction optimization.
Pharmacokinetic and Drug-Likeness Considerations
- Lipinski’s Rule of Five: The target compound (MW ~410.5) and most analogues comply with Lipinski’s criteria (MW <500, H-bond donors <5, H-bond acceptors <10), suggesting favorable oral bioavailability .
Biological Activity
3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The presence of the morpholine group enhances its solubility and bioavailability, while the methoxybenzenesulfonyl moiety may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is a significant pathogen in clinical settings.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 1.5 |
| MCF-7 (Breast Cancer) | 2.0 |
| A549 (Lung Cancer) | 1.8 |
The data suggests that this compound has significant potential as an anticancer agent, particularly against cervical and breast cancer cell lines.
Enzyme Inhibition Studies
The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.5 |
| Urease | 0.8 |
These results indicate that the compound may serve as a lead for developing new enzyme inhibitors, which could be beneficial in treating conditions like Alzheimer's disease and urease-related disorders.
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that similar quinoline derivatives showed promising results against Mycobacterium tuberculosis, suggesting that modifications like those found in our compound could enhance efficacy against this pathogen .
- Structure-Activity Relationship (SAR) : Research into quinoline derivatives indicates that substituents like methoxy and sulfonyl groups can significantly influence biological activity. The presence of these groups in our compound likely contributes to its observed biological effects .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the key synthetic pathways for 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by sulfonylation and morpholine substitution. Critical steps include:
- Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group via electrophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side reactions .
- Morpholine functionalization : Nucleophilic aromatic substitution at the 4-position of quinoline, often using morpholine in anhydrous DMF at 100–120°C . Yield optimization relies on catalysts (e.g., Pd for coupling reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxybenzenesulfonyl δ 3.8 ppm for OCH) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 413.12) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity thresholds for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Discrepancies may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like NIH/NCATS recommendations .
- Compound stability : Degradation under high humidity or light exposure. Pre-screen stability via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Off-target effects : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .
Q. What structure-activity relationship (SAR) insights differentiate this compound from analogs like chloroquine or camptothecin?
Key structural distinctions and SAR findings include:
| Compound | Core Structure | Key Functional Groups | Primary Activity |
|---|---|---|---|
| Target compound | Quinoline | 4-Methoxybenzenesulfonyl, morpholine | Kinase inhibition (e.g., EGFR) |
| Chloroquine | Quinoline | Diethylaminopentyl side chain | Antimalarial |
| Camptothecin | Pentacyclic alkaloid | Lactone ring | Topoisomerase I inhibition |
| The sulfonyl group enhances hydrogen bonding with kinase ATP pockets, while morpholine improves solubility for in vivo applications . |
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Integrate density functional theory (DFT) for electronic property analysis and molecular docking (AutoDock Vina) to predict binding affinities. For example:
- Reaction pathway optimization : Use ICReDD’s quantum chemical calculations to predict optimal sulfonylation conditions (e.g., solvent polarity effects) .
- ADMET prediction : SwissADME or pkCSM models to prioritize derivatives with favorable pharmacokinetics .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic tuning : Modify logP via morpholine N-alkylation to enhance blood-brain barrier penetration .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfone oxidation) in rodent models .
- Dose-response recalibration : Adjust dosing intervals based on half-life data from murine studies .
Methodological Considerations
Q. How to evaluate the compound’s stability under varying experimental conditions?
- Thermal stability : TGA/DSC analysis (5°C/min ramp) to identify decomposition temperatures (>200°C indicates robustness) .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) and quantify parent compound loss .
Q. What experimental designs validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein denaturation shifts post-treatment .
- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. EGFR-knockout cells to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
